Cas no 3512-16-1 (2,3,4,5-Tetrafluoropyridine)
2,3,4,5-Tetrafluoropyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,3,4,5-Tetrafluoropyridine
- Pyridine,2,3,4,5-tetrafluoro-
- 2,3,3',4,4',5',6-HEPTACB UNLABELED
- 2,3,4,5-tetrafluoro-pyridine
- 2H-tetrafluoropyridine
- 3,4,5,6-Tetrafluor-pyridin
- Pyridine,2,3,4,5-tetrafluoro
- 3512-16-1
- MVRNAPZMQQYTIN-UHFFFAOYSA-N
- SB53722
- AKOS006277005
- tetrafluoropyridine
- DTXSID50462518
- FT-0657658
- SCHEMBL640064
-
- MDL: MFCD03788727
- Inchi: 1S/C5HF4N/c6-2-1-10-5(9)4(8)3(2)7/h1H
- InChI Key: MVRNAPZMQQYTIN-UHFFFAOYSA-N
- SMILES: FC1C(=CN=C(C=1F)F)F
Computed Properties
- Exact Mass: 151.00500
- Monoisotopic Mass: 151.00451168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.518
- Boiling Point: 98.7°Cat760mmHg
- Flash Point: 13.5°C
- Refractive Index: 1.403
- PSA: 12.89000
- LogP: 1.63800
2,3,4,5-Tetrafluoropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,4,5-Tetrafluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023025405-250mg |
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3512-16-1 | 97% | 250mg |
$646.00 | 2023-09-02 | |
| Alichem | A023025405-500mg |
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3512-16-1 | 97% | 500mg |
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| Alichem | A023025405-1g |
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3512-16-1 | 97% | 1g |
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| Chemenu | CM518716-1g |
2,3,4,5-Tetrafluoropyridine |
3512-16-1 | 95% | 1g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611810-1g |
2,3,4,5-Tetrafluoropyridine |
3512-16-1 | 98% | 1g |
¥12247.00 | 2024-05-17 | |
| Ambeed | A694305-1g |
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$1410.0 | 2024-08-02 |
2,3,4,5-Tetrafluoropyridine Production Method
Production Method 1
2,3,4,5-Tetrafluoropyridine Raw materials
2,3,4,5-Tetrafluoropyridine Preparation Products
2,3,4,5-Tetrafluoropyridine Suppliers
2,3,4,5-Tetrafluoropyridine Related Literature
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1. Chemistry of nickel tetrafluoropyridyl derivatives: their versatile behaviour with Br?nsted acids and the Lewis acid BF3Stephen J. Archibald,Thomas Braun,Joseph A. Gaunt,James E. Hobson,Robin N. Perutz J. Chem. Soc. Dalton Trans. 2000 2013
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Daniel Noveski,Thomas Braun,Beate Neumann,Anja Stammler,Hans-Georg Stammler Dalton Trans. 2004 4106
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Santosh K. Singh,Sumit Kumar,Aloke Das Phys. Chem. Chem. Phys. 2014 16 8819
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4. Mechanisms for reactions of halogenated compounds. Part 1. Activating effects of fluorine in polyfluoropyridines in reactions with ammoniaRichard D. Chambers,John S. Waterhouse,D. Lyn H. Williams J. Chem. Soc. Perkin Trans. 2 1977 585
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Santosh K. Singh,Aloke Das Phys. Chem. Chem. Phys. 2015 17 9596
Additional information on 2,3,4,5-Tetrafluoropyridine
2,3,4,5-Tetrafluoropyridine (CAS No. 3512-16-1): Properties, Applications, and Market Insights
2,3,4,5-Tetrafluoropyridine (CAS No. 3512-16-1) is a fluorinated heterocyclic compound that has garnered significant attention in the chemical and pharmaceutical industries due to its unique structural and electronic properties. This compound, characterized by the presence of four fluorine atoms on the pyridine ring, exhibits enhanced reactivity and stability, making it a valuable intermediate in organic synthesis and material science.
The growing demand for fluorinated pyridine derivatives in agrochemicals, pharmaceuticals, and specialty materials has positioned 2,3,4,5-Tetrafluoropyridine as a compound of interest. Researchers and manufacturers are increasingly exploring its potential in drug discovery, where fluorinated compounds are known to improve bioavailability and metabolic stability. Additionally, its role in the development of advanced materials, such as liquid crystals and electronic components, highlights its versatility.
One of the key advantages of 2,3,4,5-Tetrafluoropyridine is its ability to act as a building block for more complex molecules. The tetrafluoropyridine structure allows for selective functionalization, enabling chemists to tailor its properties for specific applications. For instance, it is often used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the introduction of fluorine atoms can enhance biological activity.
In recent years, the market for fluorinated compounds has expanded, driven by advancements in synthetic methodologies and increasing regulatory requirements for safer and more efficient chemicals. 2,3,4,5-Tetrafluoropyridine is no exception, with its applications extending to the development of novel materials for the electronics industry, including organic light-emitting diodes (OLEDs) and semiconductors. This trend aligns with the broader shift toward sustainable and high-performance materials in technology.
From a synthetic perspective, the preparation of 2,3,4,5-Tetrafluoropyridine typically involves fluorination reactions of pyridine derivatives or halogen exchange processes. These methods have been optimized to achieve high yields and purity, ensuring the compound meets the stringent requirements of industrial and research applications. Innovations in catalysis and green chemistry have further improved the efficiency of these processes, reducing environmental impact.
The stability and reactivity of 2,3,4,5-Tetrafluoropyridine make it a preferred choice for researchers working on fluorinated heterocycles. Its compatibility with a wide range of reagents and conditions allows for diverse transformations, including nucleophilic substitutions and cross-coupling reactions. This flexibility is particularly valuable in medicinal chemistry, where rapid iteration and optimization of molecular structures are critical.
Looking ahead, the demand for 2,3,4,5-Tetrafluoropyridine is expected to rise, supported by ongoing research into its applications and the development of new synthetic routes. As industries continue to prioritize innovation and sustainability, this compound is likely to play a pivotal role in the next generation of chemical products. Whether in pharmaceuticals, agrochemicals, or advanced materials, 2,3,4,5-Tetrafluoropyridine exemplifies the transformative potential of fluorinated compounds in modern science.
For those seeking reliable sources of 2,3,4,5-Tetrafluoropyridine, it is essential to partner with suppliers who adhere to high-quality standards and regulatory compliance. The compound's niche applications and specialized synthesis requirements underscore the importance of expertise in its production and handling. As the market evolves, staying informed about the latest developments and applications of 3512-16-1 will be crucial for stakeholders across the chemical value chain.
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